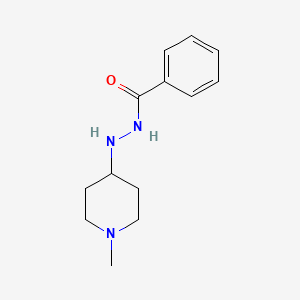

N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(1-methylpiperidin-4-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)14-15-13(17)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNALKJUMRUSNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549838 | |

| Record name | N'-(1-Methylpiperidin-4-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88858-10-0 | |

| Record name | N'-(1-Methylpiperidin-4-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 244.29 g/mol

The core structure consists of a benzoyl group linked to a hydrazine moiety, with a piperidine ring contributing to its pharmacological properties. The presence of the piperidine moiety is significant as it enhances the compound's lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties

Hydrazones, including this compound, are known for their antimicrobial activities. Studies have demonstrated that hydrazone derivatives possess significant antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory and Analgesic Effects

Hydrazones have also been reported to exhibit anti-inflammatory and analgesic activities. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of pain pathways, making these compounds potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example, substituting different groups on the benzoyl or piperidine rings can enhance potency and selectivity for specific biological targets. Understanding these relationships is crucial for optimizing drug design.

Study 1: Antiproliferative Activity in Cancer Cells

A study investigating the antiproliferative effects of benzoylpiperidine derivatives revealed that modifications at the para position significantly enhanced activity against ovarian cancer cells (OVCAR-3), with IC values dropping to as low as 31.5 µM . This highlights the importance of structural optimization in developing effective anticancer agents.

Study 2: Antimicrobial Efficacy

In vitro studies evaluating the antimicrobial efficacy of hydrazone derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as alternative therapeutic agents .

| Compound | Activity Type | IC / MIC (µM) |

|---|---|---|

| Benzoylpiperidine Derivative | Anticancer (OVCAR-3) | 31.5 |

| Hydrazone Derivative | Antibacterial (MRSA) | 12.5–25 |

| Hydrazone Derivative | Antifungal (Candida albicans) | 1.6–25 |

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

Research indicates that hydrazone derivatives, including those similar to N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine, exhibit significant anticonvulsant properties. For instance, studies have shown that modifications at the hydrazone structure can enhance anticonvulsant activity in animal models, with some derivatives surpassing the efficacy of established medications like phenobarbital .

Analgesic Properties

Certain derivatives have been explored for their analgesic effects. The structure-activity relationship (SAR) studies suggest that specific substitutions can lead to enhanced pain-relieving properties, making these compounds potential candidates for further pharmacological development .

Anti-cancer Potential

Hydrazones have also been investigated for their anti-cancer activities. Compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo, particularly against various cancer cell lines. Research highlights the importance of the hydrazone linkage in mediating biological activity .

Analytical Chemistry Applications

Analytical Reagents

this compound can serve as an analytical reagent for the spectroscopic determination of metal ions and organic compounds. Its ability to form stable complexes with various analytes makes it useful in environmental and pharmaceutical analyses .

Spectroscopic Methods

Hydrazones are frequently employed in UV-Vis spectroscopy for the detection of carbonyl compounds and other functional groups. The unique spectral properties of these compounds allow for sensitive and selective analysis in complex mixtures .

Material Science Applications

Polymer Chemistry

The compound's reactivity allows it to be utilized as a monomer or initiator in polymerization processes. Hydrazone derivatives can facilitate the synthesis of novel polymeric materials with tailored properties, which are useful in coatings, adhesives, and biomedical applications .

Table 1: Biological Activities of Hydrazone Derivatives

Table 2: Analytical Applications of Hydrazones

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.